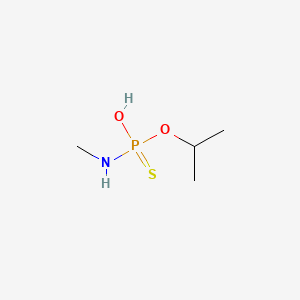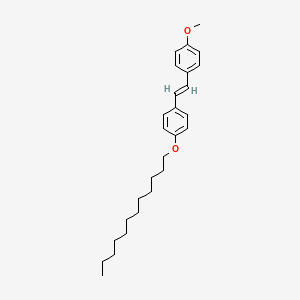
1,3-Heptanediol, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Heptanediol, 2-ethyl-: is an organic compound with the molecular formula C8H18O2 . It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is also known by other names such as 2-Ethyl-1,3-hexanediol and Ethohexadiol . It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Heptanediol, 2-ethyl- can be synthesized through several methods. One common method involves the hydroformylation of 2-ethyl-1-hexene followed by hydrogenation . The hydroformylation process adds a formyl group to the double bond of 2-ethyl-1-hexene, resulting in the formation of an aldehyde. This aldehyde is then hydrogenated to produce 1,3-Heptanediol, 2-ethyl-.
Industrial Production Methods
In industrial settings, the production of 1,3-Heptanediol, 2-ethyl- often involves the use of catalysts to enhance the efficiency of the reactions. The process typically includes the use of rhodium-based catalysts for hydroformylation and nickel-based catalysts for hydrogenation. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Heptanediol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenating agents like and are commonly used.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of or similar halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Heptanediol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a and in organic synthesis.
Biology: Employed in the study of involving diols.
Medicine: Investigated for its potential use in due to its biocompatibility.
Industry: Utilized in the production of plasticizers , lubricants , and cosmetic formulations .
Wirkmechanismus
The mechanism of action of 1,3-Heptanediol, 2-ethyl- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity . In biological systems, the compound can interact with enzymes and receptors , affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Hexanediol: Similar structure but lacks the ethyl group.
2-Ethyl-1,3-hexanediol: Another name for 1,3-Heptanediol, 2-ethyl-.
1,3-Octanediol: Has an additional carbon atom compared to 1,3-Heptanediol, 2-ethyl-.
Uniqueness
1,3-Heptanediol, 2-ethyl- is unique due to the presence of the ethyl group at the second carbon atom, which influences its chemical reactivity and physical properties . This structural feature makes it more suitable for specific applications, such as in the production of plasticizers and cosmetic formulations .
Eigenschaften
CAS-Nummer |
39775-59-2 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-ethylheptane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
BPOSPHPRYDVTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(CC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


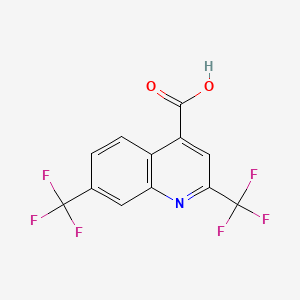

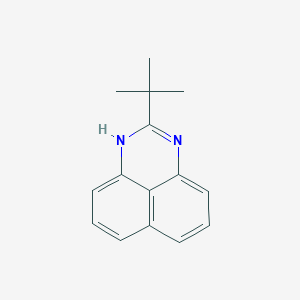
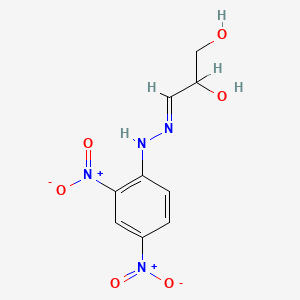

![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)

![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
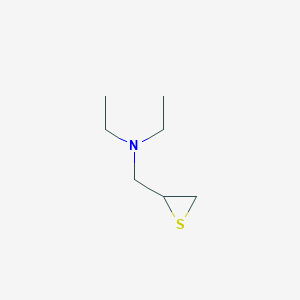
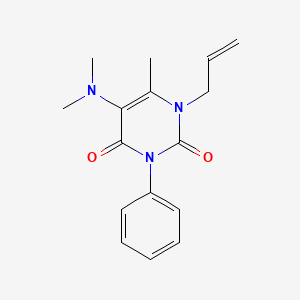
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
